3-ethyl-N-(thiophen-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that incorporates a thiophene ring and a triazolopyrimidine coreThe presence of the thiophene ring, a sulfur-containing five-membered ring, and the triazolopyrimidine core, a fused heterocyclic system, endows the compound with unique chemical and biological properties .
Preparation Methods
The synthesis of 3-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Construction of the triazolopyrimidine core: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and formylated compounds, under acidic or basic conditions.
Coupling of the thiophene and triazolopyrimidine units: This step typically involves nucleophilic substitution reactions where the thiophene derivative is coupled with the triazolopyrimidine core using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
3-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the triazolopyrimidine core.
Scientific Research Applications
3-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry
Properties
Molecular Formula |
C11H12N6S |
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Molecular Weight |
260.32 g/mol |
IUPAC Name |
3-ethyl-N-(thiophen-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H12N6S/c1-2-17-11-9(15-16-17)10(13-7-14-11)12-6-8-4-3-5-18-8/h3-5,7H,2,6H2,1H3,(H,12,13,14) |
InChI Key |
WSRZXVXVDBLQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CS3 |
Origin of Product |
United States |
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